molecular formula C10H8N2O B11914632 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11914632
M. Wt: 172.18 g/mol
InChI Key: PBBXKVVQXIIKPO-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure with a carbonitrile group at the 3-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-formyl-1,3-cyclohexanedione with suitable amines under acidic or basic conditions . The reaction conditions often involve refluxing in ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The carbonitrile group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the specific positioning of the carbonitrile group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h4,6H,1-3H2

InChI Key

PBBXKVVQXIIKPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)C#N)C(=O)C1

Origin of Product

United States

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